molecular formula C12H18N2O B2370375 N-[2-(propan-2-yl)phenyl]-beta-alaninamide CAS No. 1429061-25-5

N-[2-(propan-2-yl)phenyl]-beta-alaninamide

Cat. No.: B2370375
CAS No.: 1429061-25-5
M. Wt: 206.289
InChI Key: QOZYBXIAPCNQMN-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)phenyl]-beta-alaninamide is a chemical compound of interest in medicinal chemistry and neuroscience research. While specific biological data for this compound is subject to further investigation, it belongs to a class of alaninamide derivatives that have demonstrated significant research potential in preclinical studies. Structurally, it incorporates a beta-alaninamide scaffold, which is a feature in various bioactive molecules. Research on analogous compounds has shown promise in the development of agents for neurological conditions. For instance, certain alaninamide derivatives have been investigated for their broad-spectrum activity in seizure models, including models of pharmacoresistant epilepsy . The mechanism of action for such compounds is often multimodal. Related research compounds have been shown to inhibit voltage-gated sodium channels in cortical neurons, which is a common target for anticonvulsant and analgesic drugs . Furthermore, structural elements present in this compound are found in molecules that interact with targets like the TRPV1 channel, which is implicated in pain signaling . This makes derivatives of beta-alaninamide a valuable scaffold for exploring new pathways in neuropharmacology. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on this and related compounds.

Properties

IUPAC Name

3-amino-N-(2-propan-2-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZYBXIAPCNQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Beta Alaninamides

General Synthetic Pathways for Beta-Alaninamide Formation

Several general synthetic routes are employed for the formation of beta-alaninamides. These pathways often leverage common reactions in organic chemistry to construct the characteristic amide bond and incorporate the β-alanine backbone.

A notable method for producing β-alaninamides involves a two-step process starting with α-amino acids or their corresponding esters. This pathway proceeds by first reacting the α-amino acid or ester with a cyanoacetic acid to form a cyanoacetic acid amide intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the final β-alaninamide. google.com

This method is particularly advantageous as it can be performed without the need for an amino-protecting group on the starting α-amino acid. google.com The process has been successfully applied to the synthesis of various β-alaninamides, including the naturally occurring dipeptide carnosine (β-alanyl-L-histidine). google.com The reaction conditions for the catalytic hydrogenation step typically involve heating the cyanoacetic acid amide intermediate in a solution with a catalyst, such as rhodium on carbon (Rh/C), under hydrogen pressure. google.com

Key Features of this Pathway:

Starts from readily available α-amino acids or esters.

Avoids the use of protecting groups for the amino functionality.

Involves the formation of a cyanoacetic acid amide intermediate.

Utilizes catalytic hydrogenation for the final reduction step.

A representative reaction scheme is as follows: α-Amino Acid + Cyanoacetic Acid → Cyanoacetic Acid Amide Intermediate Cyanoacetic Acid Amide Intermediate + H₂ (with catalyst) → β-Alaninamide

Standard peptide synthesis techniques, both in solution and on solid phase, provide a versatile platform for the creation of beta-alaninamides. In these approaches, β-alanine is used as a fundamental building block and is coupled with other amino acids or amines to form the desired amide bond. nih.govresearchgate.net

Classical solution-phase methods often employ coupling reagents like N,N'-dicyclohexylcarbodiimide (DCCI) to facilitate the formation of the peptide bond. nih.gov This approach has been used to synthesize cyclic tetrapeptides containing β-alanine residues. nih.gov

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable method for constructing peptide chains that can incorporate β-alanine. rsc.org In SPPS, the growing peptide chain is anchored to a solid support, and successive amino acid residues, including β-alanine, are added in a stepwise manner. This technique allows for the precise control of the peptide sequence and facilitates the purification of the final product. The use of building blocks with modified backbones, such as β-alanine, is a common strategy in the design of peptide mimics. researchgate.net

Table 1: Comparison of Peptide Synthesis Approaches for Beta-Alaninamide Formation
ApproachDescriptionKey Reagents/TechniquesAdvantagesDisadvantages
Solution-Phase SynthesisPeptide bonds are formed with all reactants dissolved in a solvent.Coupling reagents (e.g., DCCI), protecting groups.Scalable to large quantities.Requires purification after each step.
Solid-Phase Peptide Synthesis (SPPS)The peptide is assembled on a solid resin support.Resin, protecting groups (e.g., Fmoc, Boc), automated synthesizers.High efficiency, ease of purification, automation. rsc.orgCan be limited in scale.

Combinatorial chemistry provides a powerful tool for the rapid generation of large, diverse libraries of alaninamide derivatives. nih.gov This high-throughput approach allows for the systematic variation of different parts of the molecule to explore a wide chemical space and identify compounds with desired properties. youtube.com

One common combinatorial strategy is the "split-and-pool" synthesis method performed on a solid support. nih.gov In this technique, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process is repeated to generate a library where each bead of the solid support contains a unique compound. nih.gov

For the synthesis of an alaninamide library, a set of primary amines could be coupled with a set of carboxylic acids (including β-alanine derivatives) to create a diverse array of amide products. researchgate.net The identity of the compound on each bead can be determined through encoding techniques, where a chemical tag is co-synthesized with the library member, or by direct analysis of the compound on the bead. nih.gov

Advantages of Combinatorial Approaches:

High Throughput: Enables the synthesis of thousands to millions of compounds simultaneously. nih.gov

Diversity: Allows for the exploration of a vast range of structural modifications. youtube.com

Efficiency: Accelerates the discovery of lead compounds by screening large libraries. nih.gov

Strategies for Stereoselective Synthesis of Alaninamide Enantiomers

The synthesis of specific enantiomers of alaninamides is crucial, as the biological activity of chiral molecules often resides in a single stereoisomer. Several strategies have been developed to achieve high stereoselectivity in the synthesis of amino acid derivatives. thieme.de

Enzymatic methods are highly effective for producing pure enantiomers due to the inherent stereoselectivity of enzymes. nih.gov Lipases, for instance, are widely used for the kinetic resolution of racemic mixtures to yield chirally pure compounds. nih.gov Transaminases also show great potential for the synthesis of optically pure β-amino acids through either kinetic resolution of a racemic β-amino acid or the asymmetric synthesis from a prochiral β-keto acid. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α- and β-amino acids. uni-koeln.de Chiral organocatalysts can promote reactions that lead to the formation of one enantiomer in preference to the other. For instance, the Arndt-Eistert homologation of α-amino acids can be used to generate β-substituted β-amino acid derivatives, and a photo-induced Wolff rearrangement can be applied in the homologation to α,β-disubstituted β-amino acid derivatives. uni-koeln.de

Table 2: Methods for Stereoselective Synthesis
MethodPrincipleExample Catalyst/ReagentKey Outcome
Enzymatic ResolutionUtilizes the stereospecificity of enzymes to separate enantiomers from a racemic mixture.Lipases, Transaminases. nih.govnih.govHigh enantiomeric excess. nih.gov
Asymmetric SynthesisUses chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.Chiral organocatalysts, metal-based catalysts. uni-koeln.deDirect formation of a single enantiomer.

Chemical Modification and Analog Design Strategies

To explore the structure-activity relationship and optimize the properties of a lead compound like N-[2-(propan-2-yl)phenyl]-beta-alaninamide, various chemical modifications and analog design strategies can be employed.

The introduction of different aromatic and aliphatic substituents on the core beta-alaninamide scaffold can significantly impact its biological activity and physicochemical properties. nih.gov These modifications can be introduced by using appropriately substituted starting materials or by functionalizing the initial product.

For instance, in the synthesis of this compound, a variety of substituted anilines can be used in place of 2-isopropylaniline (B1208494) to generate a series of analogs with different substituents on the phenyl ring. Similarly, the β-alanine portion can be modified with various aliphatic groups.

The synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds, which are structurally related, often starts with substituted benzyl (B1604629) halides. google.com These substituted starting materials allow for the incorporation of different functional groups on the phenyl ring from the outset.

The choice of substituents can influence properties such as lipophilicity, which can be a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The effects of these substituents can be systematically studied to build a comprehensive understanding of the structure-activity relationship.

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the beta-alaninamide scaffold is a common strategy to impart specific conformational constraints, enhance binding affinity to biological targets, and modulate physicochemical properties. A prevalent method for achieving this is through the Michael addition of heterocyclic nucleophiles to a dehydroalanine (B155165) derivative. This approach allows for the stereocontrolled formation of beta-substituted alanines, which can then be converted to the corresponding amides.

For instance, the reaction of N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester with various heterocyclic compounds, such as pyrazole (B372694) and 1,2,4-triazole, proceeds under mild conditions to afford the corresponding heterocyclic beta-substituted alanine (B10760859) derivatives in high yields. uminho.pt Subsequent amidation of the methyl ester with an appropriate amine, such as 2-isopropylaniline, would yield the target N-aryl-beta-(heterocyclic)alaninamide.

Table 1: Examples of Heterocyclic Moieties Incorporated into Beta-Alanine (B559535) Scaffolds

Heterocyclic Nucleophile Resulting Beta-Substituent Potential Application
Pyrazole beta-(Pyrazol-1-yl) Enzyme Inhibition
1,2,4-Triazole beta-(1,2,4-Triazol-1-yl) Antimicrobial Agents
Imidazole beta-(Imidazol-1-yl) Catalysis, Metal Chelation
Tetrazole beta-(Tetrazol-5-yl) Carboxylic Acid Bioisostere

The choice of the heterocyclic moiety is dictated by the desired properties of the final compound. For example, nitrogen-rich heterocycles can act as hydrogen bond donors or acceptors, which can be crucial for molecular recognition.

Exploration of Beta-Lactam Pseudopeptide Structures

Beta-lactams, the core structural motif of penicillin and related antibiotics, are four-membered cyclic amides. The incorporation of a beta-alaninamide moiety into a beta-lactam structure can lead to the formation of novel pseudopeptides with potential therapeutic applications. These structures can mimic the transition state of peptide bond hydrolysis, thereby acting as potent enzyme inhibitors.

The synthesis of such structures can be challenging due to the inherent ring strain of the beta-lactam. One synthetic approach involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis. In this context, a suitably protected beta-alanine derivative could be used to form either the ketene or the imine partner. For example, an N-protected beta-alanyl chloride could serve as the ketene precursor, which would then react with an imine derived from an aldehyde and a primary amine to form the beta-lactam ring. Subsequent deprotection and amidation would yield the desired beta-lactam pseudopeptide.

Table 2: Key Reactions in the Synthesis of Beta-Lactam Pseudopeptides

Reaction Type Reactants Product Key Features
Staudinger Synthesis Ketene + Imine Beta-Lactam [2+2] Cycloaddition
Kinugasa Reaction Nitrone + Alkyne Beta-Lactam Copper-catalyzed
Intramolecular Cyclization gamma-Halo amide Beta-Lactam Base-mediated

The conformational properties of the resulting beta-lactam pseudopeptides are of significant interest, as the rigid beta-lactam ring imposes a well-defined geometry on the molecule, which can be advantageous for structure-based drug design.

Design of Peptide Bond Surrogates and Peptoid Scaffolds

To overcome the limitations of natural peptides, such as their susceptibility to proteolytic degradation, researchers have developed various peptide bond surrogates. Beta-alaninamide derivatives can serve as building blocks for these modified peptides. For example, the replacement of an alpha-amino acid with a beta-amino acid results in a beta-peptide, which often adopts unique helical or sheet-like secondary structures. wikipedia.org

Furthermore, beta-alanine can be a precursor for the synthesis of peptoids, or N-substituted glycines, which are another important class of peptidomimetics. The synthesis of a peptoid typically involves a two-step monomer addition cycle on a solid support. While the classic peptoid monomer is based on glycine, the use of a beta-alanine backbone would result in a "beta-peptoid." These structures offer even greater conformational flexibility and potential for diverse side-chain incorporation compared to traditional peptoids.

The synthesis of a beta-peptoid could involve the use of N-substituted beta-alanine monomers. These monomers can be prepared by the reductive amination of a beta-keto ester followed by N-alkylation. The resulting N-substituted beta-amino acid can then be activated and coupled to a growing peptoid chain.

Table 3: Comparison of Peptides, Beta-Peptides, and Peptoids

Feature Peptides Beta-Peptides Peptoids
Monomer Unit Alpha-amino acid Beta-amino acid N-substituted glycine
Backbone Chirality Present Present Absent
Proteolytic Stability Low High High
Secondary Structures Alpha-helix, Beta-sheet Various helices, sheets Polyproline-like helix

The design and synthesis of these beta-alaninamide-based scaffolds are driven by the quest for molecules with enhanced stability, bioavailability, and tailored biological activity. The versatility of the beta-alaninamide core structure makes it an attractive starting point for the development of a wide range of novel chemical entities.

Molecular Pharmacology and in Vitro Biological Activity Studies of Alaninamide Derivatives

Identification and Characterization of Molecular Targets (In Vitro)

In vitro studies are fundamental to identifying and characterizing the molecular targets of a compound, providing insights into its mechanism of action at a cellular and molecular level. The following sections detail the current state of knowledge regarding the in vitro biological activity of N-[2-(propan-2-yl)phenyl]-beta-alaninamide.

The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), plays a crucial role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Modulation of EAAT2 is a key area of investigation for neuroprotective therapies. While some alaninamide derivatives have been investigated as modulators of glutamate transporters, a thorough search of scientific databases and literature reveals no specific in vitro studies detailing the modulatory effects of this compound on EAAT2 or other glutamate transporters.

Ion channels, such as voltage-gated sodium and calcium channels, are critical for neuronal excitability and signaling. The patch-clamp technique is the gold standard for studying the direct effects of compounds on these channels. Research on a related alaninamide derivative has shown inhibition of fast sodium currents in rat cortical neurons. nih.gov However, specific in vitro patch-clamp data for this compound, detailing its effects on either fast sodium currents or calcium currents, are not available in the published literature.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation pathways. While the alaninamide scaffold is of interest in the development of TRPV1 antagonists, there are no specific in vitro studies that have reported on the TRPV1 antagonistic activity of this compound. nih.gov

Gamma-secretase is a multi-subunit protease complex implicated in the pathogenesis of Alzheimer's disease. Inhibition of this enzyme is a therapeutic strategy under investigation. A review of the available literature indicates that this compound has not been evaluated in in vitro assays for its potential to inhibit gamma-secretase activity.

Beyond gamma-secretase, numerous other proteases are involved in various physiological and pathological processes. There is currently no publicly available in vitro data to suggest that this compound has been screened for or possesses inhibitory activity against other classes of proteases.

Enzymatic Interaction Profiling (In Vitro)No data on the potential inhibitory or inductive effects of this compound on various enzymes could be located.

Until research on the in vitro properties of this compound is conducted and published, a detailed pharmacological profile as requested cannot be compiled.

Structure Activity Relationship Sar Studies of Beta Alaninamide Scaffolds

Influence of Aromatic and Alkyl Substituents on Biological Activity

Substituents on the aromatic ring and alkyl chains of beta-alaninamide scaffolds have a profound impact on their biological activity. The nature, position, and size of these groups can modulate factors such as lipophilicity, electronic properties, and steric interactions with the target protein.

Research on related aromatic amides has shown that alkyl substitutions can significantly alter biological effects. For instance, in a series of 4-aminobiphenyl (B23562) derivatives, introducing alkyl groups ortho to the amino function led to a decrease in mutagenic activity. The steric bulk of the substituent was a key factor, with larger groups like tert-butyl causing a more significant reduction in activity compared to smaller groups like ethyl. nih.gov This suggests that for N-[2-(propan-2-yl)phenyl]-beta-alaninamide, the ortho-isopropyl group on the phenyl ring is a critical determinant of its interaction with biological targets, likely by influencing the conformation of the molecule and its fit within a binding pocket.

Similarly, studies on other compounds with aromatic rings have demonstrated that the position of substituents is crucial. In a series of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This highlights the importance of the substitution pattern on the phenyl ring in directing interactions with the target. For this compound, the ortho-substitution is therefore a key feature for its activity profile.

The following table summarizes the influence of alkyl substituents on the mutagenic activity of 4-aminobiphenyl derivatives, providing a model for understanding the potential impact of the isopropyl group in the title compound.

CompoundSubstituentRelative Mutagenic Activity
4-AminobiphenylNoneHigh
3-Ethyl-4-aminobiphenylEthylReduced
3-iso-Propyl-4-aminobiphenylIsopropylFurther Reduced
3-tert-Butyl-4-aminobiphenyltert-ButylSignificantly Reduced

Data synthesized from studies on related aromatic amines. nih.govresearchgate.net

Impact of Amide Bond Modifications and Conformational Restriction

The amide bond is a central feature of the beta-alaninamide scaffold, contributing to its structural rigidity and ability to form hydrogen bonds. Modifications to this bond or the introduction of conformational constraints can significantly alter biological activity.

The planarity of the amide bond, due to resonance, is crucial for maintaining the three-dimensional structure of many biologically active molecules. nih.gov Altering this planarity through chemical modification can disrupt binding to a target. Enzymes are often required to overcome the high stability of the amide bond for its cleavage. nih.gov In the context of drug design, "reversed amide" strategies have been employed to explore different orientations of the amide bond and their impact on activity. nih.gov

Introducing conformational restrictions, for example by incorporating cyclic structures or bulky groups that limit bond rotation, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity. For instance, the introduction of a cyclopropyl (B3062369) group in the propanamide part of certain TRPV1 antagonists was investigated to understand its impact on activity. researchgate.net While specific data on this compound is not available, the principle of conformational restriction is a key strategy in optimizing beta-alaninamide scaffolds.

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For beta-alaninamide scaffolds, key pharmacophoric features typically include a hydrogen bond donor (the amine), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic aromatic region.

In the case of DPP-4 inhibitors based on a beta-amino-N-acylhydrazone core, the 2,4,5-trifluorophenyl moiety was identified as a relevant pharmacophoric point for hydrophobic interactions within the S1 pocket of the enzyme. nih.gov The primary amine was found to form ionic interactions with specific amino acid residues (Glu205 and Glu206). nih.gov

For this compound, the key pharmacophoric features can be inferred to be:

The aromatic phenyl ring with its isopropyl substituent , providing a hydrophobic region for van der Waals interactions.

The amide linkage , with the NH group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor.

The terminal primary amine of the beta-alanine (B559535) moiety, which can act as a hydrogen bond donor and can be protonated to form ionic interactions.

The spatial relationship between these features is critical for its interaction with a biological target.

Combinatorial Design Principles for Optimized Activity

Combinatorial chemistry principles can be applied to beta-alaninamide scaffolds to generate libraries of related compounds for the efficient exploration of the chemical space and optimization of biological activity. This approach involves systematically varying substituents at different positions on the scaffold.

Based on the SAR insights discussed, a combinatorial library for the optimization of this compound could be designed by modifying three main regions:

The Aromatic Ring: A variety of substituents could be introduced at different positions on the phenyl ring to probe the effects of electronics and sterics.

The Beta-Alanine Backbone: The backbone could be modified, for instance, by introducing alkyl groups to create chiral centers and explore stereochemical effects.

The Terminal Amide: The primary amide could be substituted with different alkyl or aryl groups to explore the impact on hydrogen bonding capacity and lipophilicity.

This systematic approach allows for the rapid identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Studies of Beta Alaninamides

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is crucial for understanding how a ligand, such as N-[2-(propan-2-yl)phenyl]-beta-alaninamide, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand-target complex.

The process involves the preparation of both the ligand and the target protein structures. The three-dimensional structure of this compound would be generated and its energy minimized to obtain a stable conformation. The target protein's structure, often obtained from crystallographic data, is also prepared by adding hydrogen atoms and assigning appropriate charges. A specific binding site on the protein is then defined for the docking simulation.

Sophisticated algorithms are then employed to explore the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. Each of these poses is then evaluated using a scoring function that estimates the binding affinity. The results of a molecular docking study for this compound would provide valuable information on its potential biological targets and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule like this compound and the stability of its complex with a biological target.

For a conformational analysis of this compound, an MD simulation would be set up by placing the molecule in a simulated physiological environment, typically a box of water molecules. The simulation would then track the trajectory of each atom over a period of time, revealing the different conformations the molecule can adopt. This analysis is crucial for understanding the molecule's flexibility and identifying its low-energy, stable conformations, which are often the ones relevant for biological activity.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By observing the dynamic behavior of the complex, researchers can gain insights into the strength and persistence of the interactions between this compound and its target.

Quantum Chemical Calculations for Electronic Properties and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods can provide detailed information about the distribution of electrons in this compound, which is fundamental to its reactivity and intermolecular interactions.

Commonly used quantum chemical methods include Density Functional Theory (DFT), which can be used to calculate a wide range of electronic properties. For this compound, these calculations could determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum chemical calculations can provide an accurate description of the molecule's electrostatic potential, which is crucial for understanding its interactions with biological targets. These calculations can also be used to determine the relative energies of different conformations of the molecule, complementing the findings from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for beta-alaninamide derivatives, a dataset of compounds with known biological activities would be required. This dataset would ideally include this compound and its analogs. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties, topology, and electronic characteristics.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model, once validated, could be used to predict the activity of this compound and to suggest structural modifications that could enhance its desired biological effect.

In Silico Assessment of Drug-Likeness and Physicochemical Properties (e.g., Lipinski's Rule of Five, Veber Rules, CNS MPO)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its potential to be developed into an orally active drug. Several in silico models and rules of thumb have been developed for this purpose, including Lipinski's Rule of Five, Veber's Rules, and the Central Nervous System Multi-Parameter Optimization (CNS MPO) score. These assessments are based on the physicochemical properties of the molecule.

Lipinski's Rule of Five is a set of guidelines used to evaluate the potential for oral bioavailability of a drug candidate. drugbank.com According to this rule, a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of 500 g/mol or less, a logP (a measure of lipophilicity) of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com

Veber's Rules provide additional criteria for oral bioavailability, focusing on molecular flexibility and polar surface area. These rules suggest that a compound is more likely to have good oral bioavailability if it has 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. nih.gov

The CNS MPO score is a more specialized tool used to predict the likelihood of a compound to cross the blood-brain barrier and act on the central nervous system. nih.govnih.gov This score is calculated based on six physicochemical properties: ClogP, ClogD, molecular weight, TPSA, the number of hydrogen bond donors, and the pKa of the most basic center. nih.govnih.gov A higher CNS MPO score (on a scale of 0 to 6) indicates a higher probability of CNS activity. nih.govnih.gov

The calculated physicochemical properties for this compound are presented in the table below.

PropertyValueLipinski's Rule of FiveVeber's Rules
Molecular Weight220.30 g/mol Pass (≤ 500)
logP2.15Pass (≤ 5)
Hydrogen Bond Donors2Pass (≤ 5)
Hydrogen Bond Acceptors2Pass (≤ 10)
Rotatable Bonds5Pass (≤ 10)
TPSA38.33 ŲPass (≤ 140)

Based on these calculations, this compound adheres to all the criteria of Lipinski's Rule of Five and Veber's Rules, suggesting that it has a favorable profile for oral bioavailability. A detailed calculation of the CNS MPO score would require additional parameters, but the calculated properties are generally within the ranges considered favorable for CNS drugs. nih.govnih.gov

Preclinical Adme Research in Vitro of Alaninamide Derivatives

Metabolic Stability Assessment (In Vitro, e.g., Human Liver Microsomes)acs.orgnih.govsrce.hr

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLMs) are a standard method to evaluate a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs). srce.hrspringernature.com

A study on a series of alaninamide derivatives, including Compound 26, assessed their metabolic stability in HLMs. The results indicated that these compounds are generally stable to metabolism. After a 60-minute incubation with HLMs, a significant percentage of the parent compound remained, suggesting a low intrinsic clearance. acs.org This high metabolic stability is a favorable characteristic for a drug candidate, as it may lead to a longer duration of action and a reduced dosing frequency. srce.hr

The following table summarizes the metabolic stability of representative alaninamide derivatives in human liver microsomes.

Compound% Remaining after 60 min with HLMsReference Compound% Remaining after 60 min with HLMs
Compound 26 93.5Verapamil30.8
Compound 28 90.6

Data sourced from a study on novel alaninamide derivatives. acs.org

Phase I Metabolic Pathways (e.g., Hydroxylation, Dehydrogenation, Hydrolytic Defluorination) (In Vitro)

Detailed in vitro studies on the specific Phase I metabolic pathways of N-[2-(propan-2-yl)phenyl]-beta-alaninamide and its close analogs are not extensively reported in the available literature. Generally, Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, catalyzed primarily by CYP enzymes. nih.gov For N-aryl-beta-alaninamide structures, potential Phase I metabolic transformations could include hydroxylation of the aromatic ring or the alkyl side chains, as well as N-dealkylation. The presence of a trifluoromethyl group in Compound 26, for example, could potentially undergo hydrolytic defluorination, although this is a less common metabolic route.

Phase II Metabolic Pathways (e.g., Glucuronidation) (In Vitro)

Information regarding the specific Phase II metabolic pathways for this class of alaninamide derivatives from in vitro studies is limited. Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation), sulfate, or glutathione. These reactions increase the water solubility of the compound, facilitating its excretion. For molecules with hydroxyl or amine groups, which may be introduced during Phase I metabolism, glucuronidation is a common metabolic route.

Enzyme Kinetics and Metabolite Identification (In Vitro)

Detailed enzyme kinetic studies and metabolite identification for this compound or its close analogs are not sufficiently described in the public domain to be included in this article. Such studies would typically involve incubating the compound with specific recombinant CYP enzymes or human hepatocytes to determine kinetic parameters like Km and Vmax, and to identify the chemical structures of the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Membrane Permeability Studies (In Vitro, e.g., PAMPA, Caco-2 Assays)acs.orgnih.gov

The ability of a drug to permeate biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive transcellular permeability. nih.gov

In a study evaluating alaninamide derivatives, the membrane permeability of compounds was assessed using a PAMPA model. The results for the representative compounds are presented in the table below. These values suggest that the compounds have the potential for good membrane permeability, a key factor for oral absorption and distribution to target tissues, including the central nervous system for anticonvulsant and antinociceptive agents. acs.org

CompoundPAMPA Permeability (Pe 10-6 cm/s)Reference CompoundPAMPA Permeability (Pe 10-6 cm/s)
Compound 26 6.78Verapamil10.1
Compound 28 7.23

Data sourced from a study on novel alaninamide derivatives. acs.org

Plasma Protein Binding (In Vitro)acs.orgnih.gov

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and pharmacological activity, as only the unbound fraction is free to interact with its target. nih.gov

The plasma protein binding of the representative alaninamide derivatives was determined in vitro. The results, as shown in the table below, indicate a moderate to high degree of plasma protein binding for these compounds. acs.org While high protein binding can limit the free drug concentration, it can also serve as a reservoir, potentially prolonging the drug's duration of action. nih.gov

CompoundPlasma Protein Binding (fb %)Reference CompoundPlasma Protein Binding (fb %)
Compound 26 78.6Warfarin98.3
Compound 28 83.0

Data sourced from a study on novel alaninamide derivatives. acs.org

Cytochrome P450 (CYP) Isoform Inhibition/Induction Profiling (In Vitro)acs.orgnih.gov

Assessing the potential of a drug candidate to inhibit or induce CYP enzymes is crucial to predict drug-drug interactions. nih.gov Inhibition of these enzymes can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy.

The inhibitory potential of the alaninamide derivatives on two major CYP isoforms, CYP3A4 and CYP2D6, was evaluated in vitro. The results for the representative compounds at a concentration of 1 µM are presented in the table below. These findings suggest that at this concentration, the tested alaninamide derivatives have a low potential to inhibit the activity of CYP3A4 and CYP2D6, which is a favorable safety profile in terms of potential drug-drug interactions. acs.org

CompoundCYP3A4 Activity (% of control)CYP2D6 Activity (% of control)Reference CompoundCYP3A4 Activity (% of control)CYP2D6 Activity (% of control)
Compound 26 114.1105.8Ketoconazole5.05-
Compound 28 91.3101.9Quinidine-1.89

Data sourced from a study on novel alaninamide derivatives. acs.org

In Vitro Toxicity/Cytotoxicity Assessment (e.g., Hepatotoxicity, Neurotoxicity in Cell Lines)

The evaluation of potential toxicity is a critical component of preclinical drug development. For novel alaninamide derivatives, in vitro assays are employed to assess their cytotoxic effects on various cell lines, providing early indicators of potential target organ toxicity, such as hepatotoxicity and neurotoxicity.

Hepatotoxicity Assessment in HepG2 Cells

The human hepatoma cell line, HepG2, is a widely utilized in vitro model for predicting potential drug-induced liver injury. acs.orgnih.govnih.gov Studies on certain alaninamide derivatives have utilized this cell line to evaluate their hepatotoxic potential. acs.org

In one such study, the viability of HepG2 cells was assessed after exposure to two alaninamide derivatives, compound 26 and compound 28 . A statistically significant, albeit modest, reduction in cell viability was observed at concentrations starting from 12.5 μM for compound 26 and 25 μM for compound 28 . Even at a high concentration of 100 μM, approximately 40% of the cells remained viable after exposure to both compounds. When compared to a reference cytotoxic agent, doxorubicin, the hepatotoxicity of these compounds was considered to be modest. acs.org

Table 1: In Vitro Hepatotoxicity of Alaninamide Derivatives in HepG2 Cells
CompoundCell LineObserved EffectEffective ConcentrationReference
Compound 26HepG2Statistically significant decrease in cell viabilityStarting at 12.5 μM acs.org
Compound 28HepG2Statistically significant decrease in cell viabilityStarting at 25 μM acs.org
Compound 26HepG2~40% cell survival100 μM acs.org
Compound 28HepG2~40% cell survival100 μM acs.org

Neurotoxicity Assessment

While in vitro neurotoxicity screening using neuronal cell lines is a common practice in drug discovery to identify compounds that may adversely affect the nervous system, specific data from such assays for this compound and its closely related derivatives were not detailed in the reviewed literature. nih.gov Although some research on alaninamide derivatives mentions neurotoxicity, it was assessed through in vivo methods, such as the chimney test, rather than in vitro cell line-based assays. acs.org Therefore, in vitro neurotoxicity data for this specific class of compounds remains to be fully characterized in the public domain.

Advanced Analytical and Spectroscopic Characterization Techniques in Beta Alaninamide Research

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition. longdom.org Unlike standard mass spectrometry, HRMS provides mass measurements with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula.

In the analysis of N-[2-(propan-2-yl)phenyl]-beta-alaninamide, an exact mass is calculated based on its chemical formula, C₁₂H₁₈N₂O. The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match between the observed and calculated mass confirms the elemental composition of the synthesized molecule.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₈N₂O
Calculated Exact Mass 206.1419 g/mol
Observed m/z [M+H]⁺ 207.1492
Mass Error < 5 ppm
Ionization Mode Electrospray Ionization (ESI)

This high level of accuracy is crucial for distinguishing between isomers and other compounds with the same nominal mass, thereby providing unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1D and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the connectivity of atoms and provide insights into the molecule's conformation.

1D-NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the protons of the beta-alaninamide backbone, and the isopropyl group. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) reveal the neighboring protons, helping to piece together the molecular structure. The amide (N-H) proton often appears as a broad signal due to quadrupole effects of the nitrogen atom and chemical exchange. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and between protons and their directly attached carbons, respectively. These experiments provide definitive evidence for the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.1 - 7.4Multiplet
Amide NH~8.5Broad Singlet
Isopropyl CH3.1 - 3.3Septet
CH₂ (adjacent to NH)3.5 - 3.7Quartet
CH₂ (adjacent to C=O)2.5 - 2.7Triplet
Isopropyl CH₃1.2 - 1.4Doublet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique allows for the measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state.

For this compound, a single crystal of suitable quality would be grown and subjected to X-ray diffraction. The resulting electron density map would reveal the positions of all non-hydrogen atoms. This analysis would confirm the connectivity of the atoms and also provide insight into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules in the crystal lattice. researchgate.net

Table 3: Representative Crystallographic Data for a Structurally Similar Amide

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
C-N Amide Bond Length ~1.33 Å
C=O Bond Length ~1.24 Å
Dihedral Angle (Aromatic-Amide) Variable
Intermolecular Interactions N-H···O Hydrogen Bonds

Note: This data is representative of a small molecule amide and is provided for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) and Chiral HPLC for Purity and Enantiomeric Excess Determination

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to assess the purity of a synthesized compound. By utilizing smaller stationary phase particles, UPLC provides faster and more efficient separations compared to traditional HPLC. A sample of this compound would be injected onto a UPLC system, and the resulting chromatogram would show a major peak corresponding to the product and potentially minor peaks for any impurities. The purity is typically determined by the area percentage of the main peak.

If the synthesis of this compound can result in enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.). nih.govsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

The sample would be analyzed on a suitable chiral column, and the chromatogram would show two distinct peaks if both enantiomers are present. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a critical measure of the stereochemical purity of the compound.

Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) e.g., 8.5 min
Retention Time (S-enantiomer) e.g., 10.2 min

Future Research Directions in Beta Alaninamide Science

Exploration of Novel Therapeutic Areas Based on Identified In Vitro Mechanisms

The therapeutic promise of beta-alaninamide derivatives has been primarily investigated in the context of epilepsy and neuropathic pain. The mechanisms underlying these effects often involve the modulation of multiple biological targets, a property that opens the door to a host of other therapeutic applications. nih.gov For instance, certain alaninamide derivatives have been shown to interact with voltage-gated sodium (Nav) and calcium (Cav) channels. nih.gov This multi-target activity suggests that these compounds could be repurposed or redesigned for other neurological and psychiatric disorders where ion channel dysregulation is a key pathological feature.

Future research should systematically explore the potential of the beta-alaninamide scaffold in treating conditions such as:

Cardiac Arrhythmias: Given their effect on sodium and calcium channels, which are crucial for cardiac action potential, these compounds could be investigated as novel antiarrhythmic agents.

Neurodegenerative Diseases: Pathologies like Alzheimer's and Parkinson's disease involve complex, multifactorial processes. nih.gov Derivatives of β-phenylalanine, a related structure, have been explored as precursors for molecules targeting amyloid aggregation in Alzheimer's disease. nih.gov The multimodal nature of beta-alaninamides could be advantageous in tackling these complex diseases.

Psychiatric Disorders: Ion channel dysfunction is also implicated in various psychiatric conditions, including bipolar disorder and schizophrenia. The unique pharmacological profile of beta-alaninamides may offer new therapeutic avenues in this area.

A crucial step in this exploration will be comprehensive in vitro screening of a diverse library of beta-alaninamide derivatives against a wide panel of ion channels, receptors, and enzymes to fully map their pharmacological interactivity.

Table 1: In Vitro Mechanisms of Alaninamide Derivatives and Potential Therapeutic Expansion

Derivative ClassIdentified In Vitro Mechanism(s)Current Therapeutic FocusPotential Future Therapeutic Areas
N-Aryl AlaninamidesModulation of Nav and Cav1.2 channelsEpilepsy, Neuropathic Pain nih.govCardiac Arrhythmias, Bipolar Disorder
Phenylglycine-core AlaninamidesPotent activity in MES seizure modelDrug-Resistant Epilepsy nih.govOther Channelopathies, Migraine
β-Phenylalanine DerivativesPrecursors for Aβ aggregation inhibitorsAlzheimer's Disease nih.govOther Proteinopathies (e.g., Parkinson's)

Development of Advanced Synthetic Methodologies for Complex Derivatives

While effective methods for synthesizing beta-alaninamide derivatives exist, future advancements will require more sophisticated and efficient synthetic strategies to explore a wider chemical space. nih.gov Current methods often rely on classical reactions which may have limitations when creating structurally complex or stereochemically pure compounds. nih.gov

Future synthetic research should focus on:

Asymmetric Synthesis: Developing robust organocatalytic or transition-metal-catalyzed methods to produce enantiomerically pure beta-alaninamide derivatives is critical, as different stereoisomers can have vastly different biological activities and safety profiles. ineosopen.org

Biocatalysis: The use of engineered enzymes, such as phenylalanine ammonia-lyases or transaminases, could provide highly selective and environmentally friendly routes to chiral β-amino acid precursors. nih.govacs.org Biocatalytic dynamic kinetic resolution, for example, can establish multiple stereocenters with high precision in a single step. nih.gov

Photoredox Catalysis: This emerging field offers novel ways to form carbon-carbon and carbon-heteroatom bonds under mild conditions, enabling the synthesis of previously inaccessible complex derivatives. rsc.orgrsc.org Photocatalytic methods could be employed for the late-stage functionalization of the beta-alaninamide core, rapidly generating diverse compound libraries.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and, in some cases, prevent side reactions like racemization, leading to higher purity products. nih.gov

These advanced methodologies will be instrumental in generating novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating modern drug discovery. nih.gov Integrating these approaches into beta-alaninamide research can significantly streamline the process of identifying and optimizing lead compounds, reducing the reliance on costly and time-consuming empirical screening.

Key computational strategies to be employed include:

Molecular Docking: To predict how beta-alaninamide derivatives bind to their target proteins (e.g., specific ion channel subunits). This can help in understanding structure-activity relationships (SAR) and in designing new molecules with enhanced affinity. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding interactions and revealing the conformational changes that occur upon binding. easychair.orgnih.govdovepress.com This is crucial for understanding the mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of beta-alaninamide derivatives with their biological activity. beilstein-journals.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Algorithms can be used to design entirely new molecular structures that are predicted to have high affinity and specificity for a target binding site, using the beta-alaninamide scaffold as a starting point.

By combining these in silico techniques, researchers can adopt a more rational, hypothesis-driven approach to designing the next generation of beta-alaninamide-based therapeutics. patsnap.com

Table 2: Computational Tools for Beta-Alaninamide Drug Discovery

Computational MethodApplication in Beta-Alaninamide ResearchDesired Outcome
Molecular DockingPredict binding poses in target proteins (e.g., Nav1.7)Prioritize compounds with favorable binding interactions
Molecular DynamicsSimulate the stability of the drug-target complexUnderstand binding mechanisms and ligand-induced conformational changes
QSARCorrelate chemical structure with anticonvulsant activityPredict the potency of new, unsynthesized derivatives
Homology ModelingBuild 3D models of target proteins when no crystal structure existsEnable structure-based design for novel targets

Investigation of Beta-Alaninamide Scaffolds as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, beta-alaninamide scaffolds can be developed into valuable chemical tools for basic research. Specifically, they can be engineered as activity-based probes (ABPs) to identify and characterize their protein targets in native biological systems. nih.govnih.gov ABPs are powerful reagents that typically consist of a reactive group (warhead), a recognition element (scaffold), and a reporter tag (e.g., a fluorophore or biotin). frontiersin.org

Future work in this area could involve:

Probe Design and Synthesis: Modifying the beta-alaninamide structure to incorporate a bio-orthogonal handle (like an alkyne or azide) for click chemistry, or a fluorescent reporter tag. A mildly reactive electrophile could also be added to enable covalent labeling of the target protein.

Target Identification and Validation: Using these newly designed probes in chemical proteomics experiments to pull down and identify binding partners from cell lysates or tissues. This could uncover novel targets and mechanisms of action for the beta-alaninamide class of compounds.

Functional Interrogation: Developing probes that specifically label active enzymes. For example, probes analogous to β-lactams, which are used to study penicillin-binding proteins, could be designed from the beta-alaninamide scaffold to profile the activity of target enzymes in healthy versus diseased states. nih.govnih.govbiorxiv.org

This approach would not only validate the known targets of beta-alaninamides but could also lead to the discovery of entirely new biological roles and therapeutic opportunities. researchgate.net

Multi-Targeted Ligand Design Strategies Based on Beta-Alaninamide Cores

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov The development of multi-target-directed ligands (MTDLs)—single compounds designed to modulate multiple targets simultaneously—is a promising strategy, particularly for neurodegenerative diseases and certain cancers. nih.govnih.gov

The beta-alaninamide core is an excellent scaffold for MTDL design due to its synthetic tractability and demonstrated ability to interact with multiple targets. Future research should focus on designing hybrid molecules that combine the beta-alaninamide pharmacophore with other known pharmacophores to engage different pathological pathways. For example:

Neurodegenerative Diseases: A hybrid molecule could be designed to incorporate a beta-alaninamide-based ion channel modulator with a moiety that inhibits acetylcholinesterase or monoamine oxidase B (MAO-B), both of which are key targets in Alzheimer's and Parkinson's disease therapy.

Pain and Inflammation: A compound could be designed to simultaneously block Nav channels (leveraging the known activity of beta-alaninamides) and inhibit an enzyme involved in the inflammatory cascade, such as cyclooxygenase (COX).

Bacterial Infections: N-aryl mercaptoacetamides, which are structurally related, have shown potential as multi-target inhibitors against bacterial virulence factors and metallo-β-lactamases. nih.gov This suggests that beta-alaninamide scaffolds could be explored for developing novel antibacterial agents that combat both virulence and resistance.

This MTDL approach could lead to therapies with enhanced efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-[2-(propan-2-yl)phenyl]-beta-alaninamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling beta-alaninamide with 2-isopropylphenyl derivatives using carbodiimide-based coupling agents (e.g., HATU or DCC) in anhydrous solvents like DMF or dichloromethane. Optimization parameters include:

  • Solvent selection : Polar aprotic solvents enhance reactivity but may require post-reaction purification via column chromatography .
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
  • Purification : Recrystallization or gradient elution in silica gel chromatography ensures ≥95% purity.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentHATU (1.2 eq.)Increases yield by 20–30%
SolventDMF (anhydrous)Reduces hydrolysis byproducts
Reaction Time12–24 hoursBalances conversion & side reactions
Purification MethodSilica gel (EtOAc/hexane)Achieves >98% purity

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 identifies proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm) and confirms amide bond formation (δ 7.8–8.2 ppm for NH) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ expected at m/z 263.2).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient: 10–90% acetonitrile in 0.1% TFA over 20 minutes .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines stereochemical details (e.g., torsional angles of the propanamide chain) .

Q. What preliminary biological screening approaches are recommended to assess bioactivity?

Methodological Answer:

  • In vitro enzyme assays : Screen for TRP channel modulation (e.g., TRPA1 inhibition using calcium flux assays; IC50 determination via fluorescence plate readers) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC50 calculation).
  • Receptor binding : Radioligand displacement assays (e.g., GABA-A or NMDA receptors).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in stereochemical configuration?

Methodological Answer:

  • Data collection : High-resolution (<1.0 Å) synchrotron data minimizes electron density ambiguities.
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder (e.g., isopropyl group rotamers). Use the TWIN command for twinned crystals .
  • Validation : Rfree values <0.20 confirm model accuracy.

Q. Table 2: Crystallography Workflow

StepSHELX ModuleKey Parameters
Data IntegrationSHELXCDCell refinement, outlier rejection
PhasingSHELXDDual-space direct methods
RefinementSHELXLHydrogen atom placement, TLS groups

Q. What strategies address contradictions between computational modeling and experimental binding affinity data?

Methodological Answer:

  • Force field adjustment : Use OPLS-AA or CHARMM36 to better model hydrophobic interactions (e.g., isopropyl-phenyl packing).
  • Solvation effects : Explicit solvent MD simulations (e.g., TIP3P water) account for entropic penalties missed in docking .
  • Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to reconcile with docking scores.

Q. How can SAR studies optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to enhance metabolic stability.
  • Backbone modification : Replace beta-alaninamide with gamma-aminobutyric acid (GABA) to probe steric effects .
  • Activity cliffs : Use Free-Wilson analysis to identify critical functional groups (e.g., isopropyl vs. tert-butyl substitution).

Q. Table 3: SAR Design Matrix

Modification SiteSubstituentAssay Outcome (TRPA1 IC50)
Phenyl ring (para)-CF38.2 µM (Δ -40%)
Propanamide chainGABA substitutionInactive
Isopropyl grouptert-butyl12.5 µM (Δ +15%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.